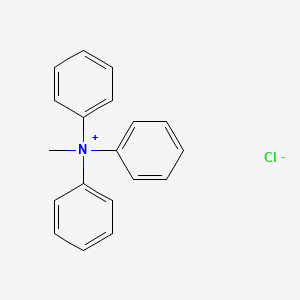
N-Methyl-N,N-diphenylanilinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N,N-diphenylanilinium chloride is a chemical compound known for its unique structure and properties. It belongs to the class of quaternary ammonium salts, which are compounds containing a positively charged nitrogen atom bonded to four organic groups. This compound is particularly interesting due to its applications in various fields of scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N,N-diphenylanilinium chloride typically involves the alkylation of N,N-diphenylaniline with methyl chloride. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general reaction scheme is as follows:
N,N-diphenylaniline+methyl chloride→N-Methyl-N,N-diphenylanilinium chloride
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures a consistent and high yield of the product. The reaction conditions are carefully controlled to maintain the purity and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N,N-diphenylanilinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to its parent amine.
Substitution: The chloride ion can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium iodide (KI) are employed.
Major Products Formed
Oxidation: N-Methyl-N,N-diphenylanilinium N-oxide
Reduction: N,N-diphenylaniline
Substitution: N-Methyl-N,N-diphenylanilinium iodide (when using KI)
Aplicaciones Científicas De Investigación
N-Methyl-N,N-diphenylanilinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N-Methyl-N,N-diphenylanilinium chloride involves its interaction with biological membranes. The positively charged nitrogen atom allows the compound to interact with negatively charged components of cell membranes, altering their permeability and function. This property makes it useful in drug delivery and other biomedical applications.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethylaniline
- N,N-Diphenylmethylamine
- N-Methyl-N,N-diphenylamine
Uniqueness
N-Methyl-N,N-diphenylanilinium chloride is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties. Unlike its similar compounds, it has a permanent positive charge, making it highly soluble in water and effective in phase transfer catalysis.
Propiedades
Número CAS |
112003-21-1 |
|---|---|
Fórmula molecular |
C19H18ClN |
Peso molecular |
295.8 g/mol |
Nombre IUPAC |
methyl(triphenyl)azanium;chloride |
InChI |
InChI=1S/C19H18N.ClH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1 |
Clave InChI |
OGGXBSGFTTXROS-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



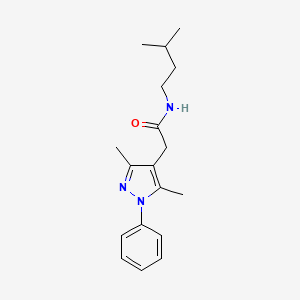
![N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide](/img/structure/B14303777.png)
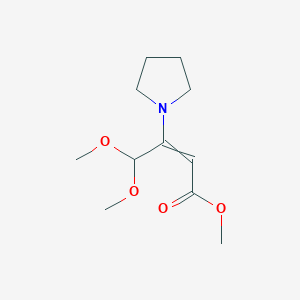
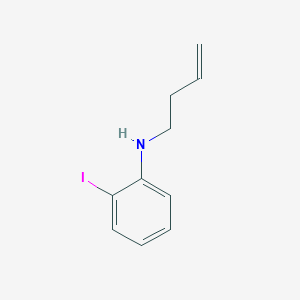
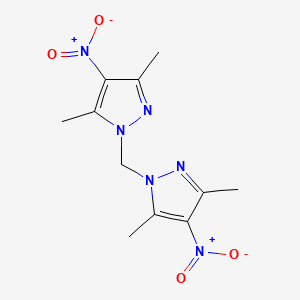
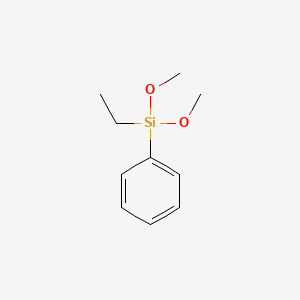
![4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide](/img/structure/B14303812.png)

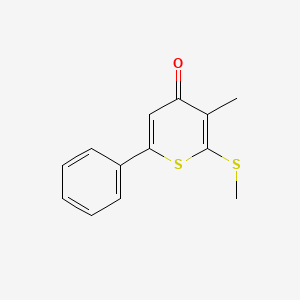
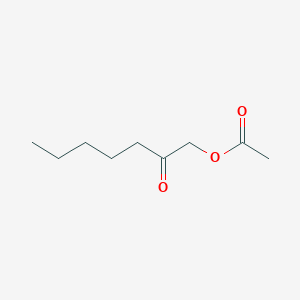
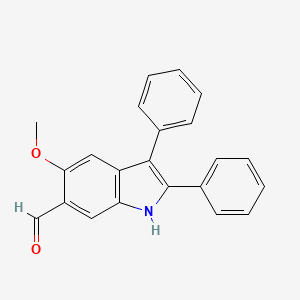
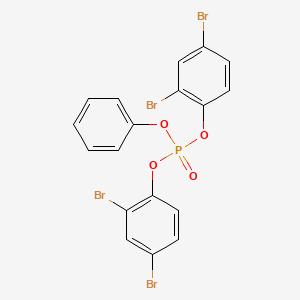
![(2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride](/img/structure/B14303860.png)
